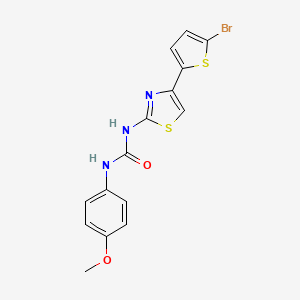
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolyl urea derivative that has been synthesized using several methods. Its unique chemical structure has made it an attractive compound for research purposes. In
Aplicaciones Científicas De Investigación
Urea Biosensors and Detection Techniques
Recent advances in biosensors for detecting and quantifying urea concentration highlight the importance of urea in various fields, including healthcare and agriculture. Urea, an end product of nitrogen metabolism in the human body, is involved in critical diseases when its concentration is imbalanced. The development of urea biosensors using different nanoparticles and conducting polymers aims to address these health concerns and provide comprehensive information about sensing parameters for enzyme immobilization in biosensors research (Botewad et al., 2021).
Chemical Synthesis and Biological Importance
The synthesis of (thio)ureabenzothiazoles, which combines (thio)urea and benzothiazole derivatives, has shown a broad spectrum of biological activities. These compounds play a significant role in medicinal chemistry, being used in treatments for rheumatoid arthritis and as commercial fungicides and herbicides. The review covers synthetic methodologies and highlights the potential of these compounds as new pharmacophores, indicating the chemical versatility and biological significance of urea derivatives in drug development and agricultural applications (Rosales-Hernández et al., 2022).
Urease Inhibitors for Medical Applications
Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects underscore the need for exploring the full potential of urease inhibition. This patent review emphasizes the search for novel urease inhibitors with reduced adverse effects, showcasing the ongoing efforts to leverage urea derivatives for therapeutic purposes (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Impacts
Research on urease and nitrification inhibitors illustrates the environmental benefits of reducing ammonia and greenhouse gas emissions from urea-based fertilizers. The use of inhibitors like NBPT (n-(N-butyl) thiophosphoric triamide) can mitigate nitrogen losses, improving nitrogen-use efficiency and reducing environmental pollution. This comprehensive review suggests that urease inhibitors can contribute to achieving greenhouse gas emission reduction targets, highlighting the significance of urea management in agriculture (Ray et al., 2020).
Propiedades
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-21-10-4-2-9(3-5-10)17-14(20)19-15-18-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLDWZSAJLVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)
![ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2779333.png)
![3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2779334.png)
![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)
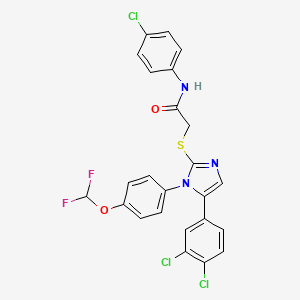
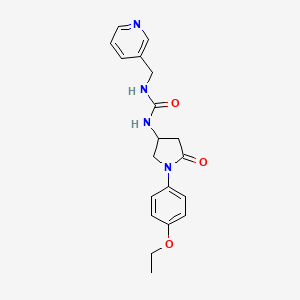
![2-Propan-2-yl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2779343.png)
![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)
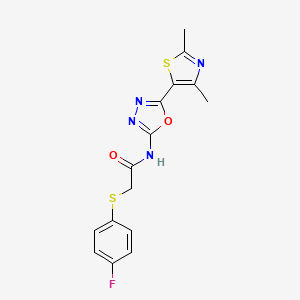
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)
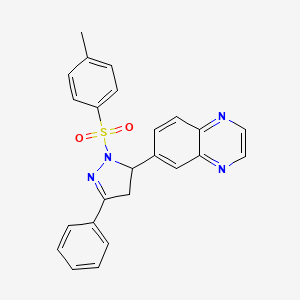
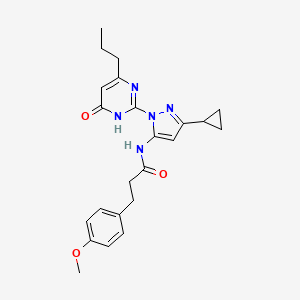
![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)